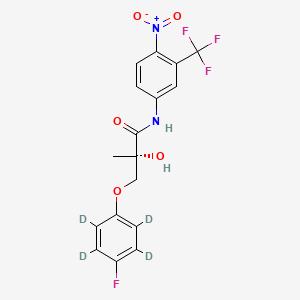

4-Desacetamido-4-fluoro Andarine-D4

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C17H14F4N2O5 |

|---|---|

分子量 |

406.32 g/mol |

IUPAC名 |

(2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide |

InChI |

InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D |

InChIキー |

KJMFOTCDISOHDX-RSZOILJCSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1OC[C@@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O)[2H])[2H])F)[2H] |

正規SMILES |

CC(COC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |

製品の起源 |

United States |

Foundational & Exploratory

what is 4-Desacetamido-4-fluoro Andarine-D4

An In-depth Technical Guide to 4-Desacetamido-4-fluoro Andarine-D4

Disclaimer: this compound is a research chemical and analytical standard. There is a significant lack of published literature detailing its specific biological activity, quantitative preclinical data, or established experimental protocols. This guide synthesizes available chemical data with the well-documented pharmacology of its parent compound, Andarine (S-4), to provide a comprehensive technical overview for research professionals.

Introduction

This compound is a deuterated and fluorinated derivative of Andarine (S-4), a non-steroidal Selective Androgen Receptor Modulator (SARM)[1]. As a SARM, it is designed to exhibit tissue-selective anabolic effects, primarily in muscle and bone, by acting as a partial agonist at the Androgen Receptor (AR)[2][3][4]. The specific chemical modifications—fluorination and deuteration—suggest its primary application as a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, such as those used in pharmacokinetics, metabolism studies, and anti-doping analysis[5][6][7].

The core structure is derived from Andarine, which was initially investigated for conditions like muscle wasting and osteoporosis before its development was halted[1][3]. The "D4" designation indicates the replacement of four hydrogen atoms with deuterium (B1214612) on the fluorophenoxy ring[8]. This modification is intended to increase the molecular weight and alter its fragmentation pattern in mass spectrometry without significantly changing its chemical properties, making it an ideal internal standard. Furthermore, deuteration can sometimes reduce the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be useful in pharmacokinetic studies[9][10][11].

Chemical and Physical Properties

The fundamental physicochemical properties of this compound have been computed and are available in public chemical databases. These properties are essential for its handling, formulation, and use in analytical methodologies.

| Property | Value | Source |

| IUPAC Name | (2S)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-(2,3,5,6-tetradeuterio-4-fluorophenoxy)propanamide | [PubChem][8] |

| Molecular Formula | C₁₇H₁₄D₄F₄N₂O₅ | [PubChem][8] |

| Molecular Weight | 406.32 g/mol | [PubChem][8] |

| Monoisotopic Mass | 406.10899118 Da | [PubChem][8] |

| CAS Number | Not available; parent (non-deuterated) compound is 401900-41-2 | [Biosynth][12] |

| Physical Form | Pale Yellow to Pale Beige Solid | [ChemicalBook][13] |

| Melting Point | 43 - 46°C | [ChemicalBook][13] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO | [ChemicalBook][13] |

| XLogP3 | 3.1 | [PubChem][8] |

Core Mechanism of Action and Signaling Pathway

The mechanism of action for this compound is inferred from its parent compound, Andarine. Andarine is a partial agonist of the Androgen Receptor (AR)[3][4]. Unlike endogenous androgens like testosterone, which are full agonists, Andarine's partial agonism allows it to produce anabolic effects in tissues like skeletal muscle and bone while having a reduced effect on androgenic tissues such as the prostate[3][14].

The Androgen Receptor Signaling Cascade:

-

Ligand Binding: The SARM enters the cell and binds to the AR located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer and translocates into the nucleus.

-

DNA Binding and Co-regulator Recruitment: The dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The AR-DNA complex recruits co-activator and co-repressor proteins, initiating the transcription of genes involved in anabolic processes, such as muscle protein synthesis.

References

- 1. 4-Desacetamido-4-fluoro Andarine | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Andarine - Wikipedia [en.wikipedia.org]

- 4. swolverine.com [swolverine.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C17H14F4N2O5 | CID 169437572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The effects of deuteration on the metabolism of halogenated anesthetics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Desacetamido-4-fluoro Andarine | 401900-41-2 | FD80688 [biosynth.com]

- 13. This compound CAS#: [m.chemicalbook.com]

- 14. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

The Role of 4-Desacetamido-4-fluoro Andarine-D4 in Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Desacetamido-4-fluoro Andarine-D4, focusing on its chemical structure, its pivotal role as an internal standard in analytical methodologies, and the pharmacological context of its parent compound, Andarine (S-4). This document is intended to serve as a comprehensive resource for professionals in drug development and research who are engaged in the study of Selective Androgen Receptor Modulators (SARMs).

Chemical Identity and Properties of this compound

This compound is a deuterated analog of a derivative of the SARM Andarine. Its primary application in a research setting is as an internal standard for the accurate quantification of Andarine and its metabolites in biological matrices using mass spectrometry-based assays. The incorporation of four deuterium (B1214612) atoms provides a distinct mass-to-charge ratio (m/z) for detection, while maintaining nearly identical chemical and chromatographic properties to the non-deuterated analyte.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-D4 | [1] |

| Molecular Formula | C₁₇H₁₄D₄F₄N₂O₅ | [1] |

| Molecular Weight | 406.32 g/mol | [1] |

| Synonyms | N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide-D4, SARM S-1-D4 | [1] |

| SMILES | C--INVALID-LINK--(COc1ccc(F)cc1)C(=O)Nc1ccc(--INVALID-LINK--[O-])c(C(F)(F)F)c1 | [2] |

| InChI | InChI=1S/C17H14F4N2O5/c1-16(25,9-28-12-5-2-10(18)3-6-12)15(24)22-11-4-7-14(23(26)27)13(8-11)17(19,20)21/h2-8,25H,9H2,1H3,(H,22,24)/t16-/m0/s1/i2D,3D,5D,6D | [1] |

The Pharmacological Context: Andarine (S-4)

Andarine is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator. It was initially developed for the treatment of conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.[3][4] Andarine functions as a partial agonist at the androgen receptor, exhibiting tissue-selective anabolic effects, primarily in muscle and bone.[5] This selectivity is intended to minimize the androgenic side effects associated with traditional anabolic steroids.[3]

Mechanism of Action and Signaling Pathway

Andarine binds to the androgen receptor (AR) in target tissues. Upon binding, the Andarine-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA. This interaction modulates the transcription of specific genes, leading to anabolic effects such as increased protein synthesis in muscle and enhanced bone mineral density.

Preclinical Data for Andarine

Preclinical studies in animal models have demonstrated the anabolic potential of Andarine.

Table 2: Summary of Preclinical Data for Andarine (S-4)

| Parameter | Finding | Species/Model | Source |

| Anabolic Activity | Restored levator ani muscle weight to 101% of intact control. | Castrated male rats | [1] |

| Androgenic Activity | Restored prostate weight to only 32.5% of intact control. | Castrated male rats | [1] |

| Bone Mineral Density | Shown to have beneficial effects on bone mineral density. | Preclinical models |

Experimental Protocol: Quantification of Andarine using this compound as an Internal Standard

The following is a representative experimental protocol for the quantification of Andarine in a biological matrix (e.g., plasma) using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with this compound as an internal standard.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

-

UHPLC Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Andarine: Precursor ion (e.g., m/z of protonated Andarine) → Product ion

-

This compound: Precursor ion (e.g., m/z of protonated this compound) → Product ion

-

The concentration of Andarine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Andarine in biological samples. Its use as an internal standard in UHPLC-MS/MS methodologies is critical for reliable pharmacokinetic and metabolic studies in the development and research of SARMs. Understanding the chemical properties of this deuterated standard, in conjunction with the pharmacological context of Andarine, enables researchers to generate high-quality, reproducible data essential for advancing the field of drug discovery.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Desacetamido-4-fluoro Andarine-D4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a detailed technical examination of the mechanism of action of 4-Desacetamido-4-fluoro Andarine-D4, a novel selective androgen receptor modulator (SARM). As a derivative of the well-characterized SARM, Andarine (B1667391) (S-4), this compound features key structural modifications: the substitution of the acetamido group with a fluorine atom and the incorporation of four deuterium (B1214612) atoms. This document synthesizes available preclinical data to elucidate its primary pharmacological activity, focusing on its interaction with the androgen receptor (AR) and the subsequent downstream signaling pathways. Quantitative data on binding affinity and in vivo activity are presented, alongside detailed experimental protocols for the assays cited. Furthermore, this guide explores the potential implications of the fluoro and deuterium modifications on the compound's potency, selectivity, and pharmacokinetic profile.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor.[1] Unlike traditional anabolic steroids, SARMs aim to dissociate the anabolic effects in muscle and bone from the androgenic effects on reproductive tissues.[2] Andarine (S-4) was one of the pioneering nonsteroidal SARMs to undergo preclinical and clinical investigation for conditions such as muscle wasting and benign prostatic hyperplasia.[3]

4-Desacetamido-4-fluoro Andarine, also known as S-1, is a closely related analog of Andarine.[4] The further modification to this compound introduces deuterium, a stable isotope of hydrogen, which has been shown to potentially alter the pharmacokinetic properties of drugs.[3][5] Understanding the mechanism of action of this modified compound is crucial for evaluating its potential as a therapeutic agent.

Core Mechanism of Action: Selective Androgen Receptor Modulation

The primary mechanism of action for this compound, like its parent compound Andarine, is its function as a selective androgen receptor modulator. It acts as a partial agonist of the androgen receptor in a tissue-specific manner.[6]

Upon entering the cell, the compound binds to the androgen receptor in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes, leading to its anabolic effects in tissues like muscle and bone, while exhibiting lower activity in androgenic tissues such as the prostate.[7]

Structural Modifications and Their Potential Impact

The key structural differences between Andarine and this compound are the replacement of the acetamido group with a fluorine atom and the addition of four deuterium atoms.

-

Fluorine Substitution: The introduction of a fluorine atom can significantly alter the electronic properties of a molecule, potentially influencing its binding affinity for the target receptor and its metabolic stability.

-

Deuteration (D4): The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, slowing down metabolic processes that involve the breaking of carbon-hydrogen bonds.[8] This may result in a longer half-life and altered pharmacokinetic profile of the compound.[3]

Quantitative Data

| Compound | Androgen Receptor Binding Affinity (Ki) | In Vivo Anabolic Activity (Levator Ani Muscle) | In Vivo Androgenic Activity (Prostate) |

| Andarine (S-4) | ~7.5 nM[6][9] | Strong[10] | Partial Agonist[6] |

| 4-Desacetamido-4-fluoro Andarine (S-1) | 4 - 37 nM (Range)[10] | Active, but less potent than S-4[10] | Partial Agonist[11] |

| This compound | Data not available | Data not available | Data not available |

Signaling Pathways

The anabolic effects of this compound in skeletal muscle are mediated through the activation of the androgen receptor and its downstream signaling cascades.

Figure 1. Androgen Receptor Signaling Pathway for Muscle Anabolism.

Recent studies on Andarine's effects in cancer cell lines suggest that its signaling can be independent of the PI3K/AKT/mTOR pathway in certain contexts.[12] However, in hepatocellular carcinoma cells, Andarine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[13]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Objective: To quantify the affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.[9]

Materials:

-

AR Source: Recombinant human androgen receptor or cell lysates from AR-expressing cells (e.g., LNCaP).[14]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone.[9]

-

Test Compound: this compound at various concentrations.

-

Wash Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.[9]

-

Scintillation Cocktail and Counter: For detection of radioactivity.[9]

Procedure:

-

Incubation: A fixed concentration of the androgen receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled test compound.[9]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[9]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through filtration over glass fiber filters.[9]

-

Quantification: The amount of radioactivity bound to the receptor is measured using a liquid scintillation counter.[9]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration to determine the IC50 value. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Figure 2. Workflow for Androgen Receptor Competitive Binding Assay.

In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay)

This assay is used to differentiate the anabolic and androgenic effects of a compound in a castrated rat model.

Objective: To determine the tissue-selective activity of this compound.

Animal Model: Castrated male rats.

Procedure:

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions.

-

Treatment: Different groups of castrated rats are treated with the vehicle, a reference androgen (e.g., testosterone (B1683101) propionate), or varying doses of the test compound for a specified period.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and target tissues, including the levator ani muscle (anabolic marker) and the prostate and seminal vesicles (androgenic markers), are dissected and weighed.

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the vehicle-treated control group to assess the anabolic and androgenic potency of the test compound.

Conclusion

This compound is a novel SARM with a mechanism of action centered on its selective partial agonism of the androgen receptor. Based on data from its parent compounds, it is expected to exhibit tissue-selective anabolic effects. The fluoro and deuterium modifications may influence its binding affinity, potency, and pharmacokinetic profile. Further in-depth studies are required to fully elucidate the specific quantitative parameters and the complete pharmacological profile of this promising compound for potential therapeutic applications in muscle wasting and other conditions.

References

- 1. 4-Desacetamido-4-fluoro Andarine | CymitQuimica [cymitquimica.com]

- 2. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. salamandra.net [salamandra.net]

- 6. moreplatesmoredates.com [moreplatesmoredates.com]

- 7. benchchem.com [benchchem.com]

- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. In vitro anti-carcinogenic effect of andarine as a selective androgen receptor modulator on MIA-PaCa-2 cells by decreased proliferation and cell-cycle arrest at G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A selective androgen receptor modulator, S4, displays robust anti-cancer activity on hepatocellular cancer cells by negatively regulating PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Synthesis Pathway of Deuterated Andarine Derivatives: A Technical Guide

Abstract: This technical whitepaper provides a comprehensive guide to a proposed synthesis pathway for deuterated derivatives of Andarine (S-4), a selective androgen receptor modulator (SARM). The core focus is on the introduction of deuterium (B1214612) atoms into the N-acetyl group of the phenoxy moiety, a common site for metabolic activity. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visualizations of the synthetic and signaling pathways. The methodologies described are based on established chemical principles and analogous syntheses of related compounds.

Introduction

Andarine (S-4) is a non-steroidal, orally bioavailable selective androgen receptor modulator (SARM) that has been investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia.[1] Like other SARMs, Andarine selectively targets androgen receptors in muscle and bone tissue, leading to anabolic effects with potentially fewer androgenic side effects compared to traditional anabolic steroids.

The use of deuterium in drug design, known as "deuterium-modified drug strategy," has gained significant attention as a method to improve the pharmacokinetic properties of therapeutic agents.[2] By replacing hydrogen atoms with their stable isotope, deuterium, at specific metabolic sites, it is possible to slow down the rate of metabolic degradation due to the kinetic isotope effect. This can lead to improved drug stability, increased half-life, and potentially a more favorable dosing regimen. This guide outlines a proposed synthetic pathway for Andarine-d3, where the three hydrogen atoms of the N-acetyl group are replaced with deuterium.

Proposed Synthesis Pathway of Andarine-d3

The proposed synthesis of Andarine-d3 is a multi-step process that involves the synthesis of two key intermediates: a deuterated N-(4-hydroxyphenyl)acetamide-d3 (Intermediate A-d3 ) and (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (Intermediate B ), followed by their coupling and subsequent reaction with 4-amino-3-(trifluoromethyl)benzonitrile (B32727) (Intermediate C ).

Logical Flow of the Synthesis Pathway

The overall synthetic strategy is depicted in the following workflow diagram.

Experimental Protocols

The following are detailed, proposed experimental protocols for the key steps in the synthesis of Andarine-d3.

Synthesis of Intermediate A-d3: N-(4-hydroxyphenyl)acetamide-d3

-

Materials: 4-Aminophenol, Acetic anhydride-d6, Ethyl acetate (B1210297), Hexane.

-

Procedure:

-

Dissolve 4-aminophenol (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride-d6 (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add water to quench any unreacted acetic anhydride-d6.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield N-(4-hydroxyphenyl)acetamide-d3.

-

Synthesis of Intermediate B: (S)-3-chloro-2-hydroxy-2-methylpropanoic acid

This intermediate can be synthesized from methacrylic acid through chlorination followed by enantiomeric resolution.[3]

-

Materials: Methacrylic acid, Hypochlorous acid, Brucine (B1667951) or other resolving agent.

-

Procedure:

-

React methacrylic acid with hypochlorous acid to produce racemic 3-chloro-2-hydroxy-2-methylpropanoic acid.[3]

-

Perform a classical resolution of the racemic acid using a chiral resolving agent such as brucine to isolate the (S)-enantiomer.[3] The diastereomeric salts are separated by fractional crystallization, followed by acidification to yield the enantiomerically pure (S)-3-chloro-2-hydroxy-2-methylpropanoic acid.

-

Synthesis of Intermediate C: 4-Amino-3-(trifluoromethyl)benzonitrile

This intermediate can be synthesized from m-trifluoromethyl fluorobenzene.[4][5]

-

Materials: m-Trifluoromethyl fluorobenzene, Dibromohydantoin, Cuprous cyanide, Liquid ammonia, Ethanol, Toluene.

-

Procedure:

Synthesis of (S)-3-(4-Acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid

-

Materials: N-(4-hydroxyphenyl)acetamide-d3 (Intermediate A-d3 ), (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (Intermediate B ), Sodium hydroxide, Water.

-

Procedure:

-

In a reaction vessel, dissolve N-(4-hydroxyphenyl)acetamide-d3 (1.0 eq) in an aqueous solution of sodium hydroxide.

-

Add (S)-3-chloro-2-hydroxy-2-methylpropanoic acid (1.0 eq) to the solution.

-

Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain (S)-3-(4-acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid.

-

Final Step: Amide Coupling to Yield Andarine-d3

-

Materials: (S)-3-(4-acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid, 4-Amino-3-(trifluoromethyl)benzonitrile (Intermediate C ), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Suspend (S)-3-(4-acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.

-

Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the suspension and stir at room temperature for 30 minutes.

-

Add 4-amino-3-(trifluoromethyl)benzonitrile (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash successively with aqueous HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford Andarine-d3.

-

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of Andarine-d3. These values are illustrative and based on typical yields and purities for analogous reactions.

Table 1: Reaction Yields and Purity

| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) |

| Synthesis of Intermediate A-d3 | N-(4-hydroxyphenyl)acetamide-d3 | 85 - 95 | >98 |

| Synthesis of (S)-3-(4-Acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid | (S)-3-(4-Acetamido-d3-phenoxy)-2-hydroxy-2-methylpropanoic acid | 70 - 80 | >97 |

| Final Amide Coupling | Andarine-d3 | 60 - 75 | >99 |

Table 2: Isotopic Enrichment Analysis

| Compound | Method | Expected Isotopic Enrichment (atom % D) |

| Andarine-d3 | Mass Spectrometry | >98% |

| Andarine-d3 | 1H NMR | >98% (based on disappearance of acetyl proton signal) |

| Andarine-d3 | 2H NMR | Confirmation of deuterium incorporation |

Note: Isotopic enrichment can be determined by mass spectrometry by analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species.[6][7]

Signaling Pathway of Andarine

Andarine exerts its effects by binding to the androgen receptor (AR). The following diagram illustrates the general signaling pathway.

Upon entering the cell, Andarine binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The Andarine-AR complex then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of target genes, leading to protein synthesis and the desired anabolic effects in muscle and bone.

Conclusion

This technical guide presents a plausible and detailed synthetic pathway for deuterated Andarine (Andarine-d3). By leveraging established chemical reactions and providing specific, albeit proposed, experimental protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The strategic incorporation of deuterium into the Andarine scaffold holds the potential to modulate its metabolic profile, offering a promising avenue for the development of next-generation SARMs with enhanced therapeutic properties. Further experimental validation of the proposed pathway is warranted to fully elucidate its efficiency and the pharmacological properties of the resulting deuterated compounds.

References

- 1. Andarine | C19H18F3N3O6 | CID 9824562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. almacgroup.com [almacgroup.com]

physical and chemical properties of 4-Desacetamido-4-fluoro Andarine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the selective androgen receptor modulator (SARM) analog, 4-Desacetamido-4-fluoro Andarine-D4. It includes available experimental and computed data, plausible experimental protocols for its synthesis and analysis, and a detailed description of its presumed biological signaling pathway.

Core Physical and Chemical Properties

This compound is a deuterated analog of 4-Desacetamido-4-fluoro Andarine, a derivative of the well-known SARM, Andarine (S-4). The primary difference is the substitution of four hydrogen atoms with deuterium (B1214612) on the phenoxy ring. This isotopic labeling is often utilized in research for metabolic studies and as an internal standard in analytical quantification.

Data Summary

The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₀D₄F₄N₂O₅ | Computed by PubChem[1] |

| Molecular Weight | 406.32 g/mol | Computed by PubChem[1] |

| Exact Mass | 406.10899118 Da | Computed by PubChem[1] |

| IUPAC Name | (2S)-3-(4-fluorophenoxy-2,3,5,6-d4)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | Computed by PubChem[1] |

| XLogP3 | 3.1 | Computed by PubChem[1] |

| Topological Polar Surface Area | 104 Ų | Computed by PubChem[1] |

| Heavy Atom Count | 28 | Computed by PubChem[1] |

| Rotatable Bond Count | 5 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | Computed by PubChem[1] |

Table 2: Experimental Properties of 4-Desacetamido-4-fluoro Andarine (Non-Deuterated Analog)

| Property | Value | Source |

| CAS Number | 401900-41-2 | Biosynth[2] |

| Molecular Formula | C₁₇H₁₄F₄N₂O₅ | Biosynth[2] |

| Molecular Weight | 402.3 g/mol | Biosynth[2] |

| Melting Point | 43 - 46°C | ChemicalBook |

| Boiling Point | 577.80 °C | Biosynth[2] |

| Flash Point | 303.20 °C | Biosynth[2] |

| Solubility | Acetonitrile (B52724) (Slightly), Chloroform (B151607) (Slightly), DMSO (Slightly) | ChemicalBook |

| Storage Temperature | Refrigerator (2-8°C) | ChemicalBook, Clearsynth |

| Appearance | Pale Yellow to Pale Beige Solid | ChemicalBook |

Experimental Protocols

Hypothetical Synthesis Protocol

The synthesis of this compound would likely follow a similar pathway to other aryl-propionamide-derived SARMs, with the key step being the introduction of the deuterated phenoxy moiety.

Objective: To synthesize (2S)-3-(4-fluorophenoxy-2,3,5,6-d4)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

Materials:

-

4-Fluoro-d4-phenol

-

(R)-(-)-Glycidol

-

Sodium hydride (NaH)

-

Appropriate solvents (e.g., THF, DMF)

-

Reagents for amide coupling (e.g., DCC, HOBt or EDC, HOBt)

-

Reagents for purification (e.g., silica (B1680970) gel, ethyl acetate (B1210297), hexane)

Methodology:

-

Alkylation: The synthesis would likely commence with the reaction of 4-fluoro-d4-phenol with a suitable chiral epoxide, such as (R)-(-)-glycidol, in the presence of a base like sodium hydride to form the corresponding deuterated phenoxy propanol (B110389) intermediate.

-

Oxidation: The primary alcohol of the intermediate would then be oxidized to a carboxylic acid.

-

Amide Coupling: The resulting carboxylic acid would be coupled with 4-nitro-3-(trifluoromethyl)aniline using standard peptide coupling reagents to form the final product.

-

Purification: The crude product would be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane. The structure and purity of the final compound would be confirmed by NMR, mass spectrometry, and HPLC.

Analytical Protocols

Objective: To confirm the identity, purity, and characterize this compound.

A. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the chromophores in the molecule (likely around 254 nm and 305 nm).

-

Injection Volume: 10 µL.

-

Expected Outcome: A single major peak indicating the purity of the compound. A vendor website indicates a purity of >95% is achievable.

B. Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Expected m/z: The protonated molecule [M+H]⁺ would be expected at approximately 407.1162. The fragmentation pattern would be compared to the non-deuterated analog, with shifts in fragment ions containing the deuterated ring. Based on data for Andarine, key fragments would result from the cleavage of the amide bond and the ether linkage.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: Signals corresponding to the non-deuterated protons would be observed. The aromatic signals for the fluorophenoxy ring would be absent due to deuteration.

-

¹³C NMR: All carbon signals would be present, with those in the deuterated ring potentially showing altered splitting patterns due to C-D coupling.

-

¹⁹F NMR: A singlet corresponding to the fluorine on the phenoxy ring and a singlet for the CF₃ group would be expected.

-

²H NMR: A signal corresponding to the deuterium atoms on the aromatic ring would be observed.

Biological Activity and Signaling Pathway

As a SARM, this compound is presumed to act as a ligand for the androgen receptor (AR). The AR is a nuclear receptor that, upon activation, functions as a transcription factor to regulate gene expression.

Androgen Receptor Signaling Pathway

The binding of an agonist like this compound to the androgen receptor initiates a cascade of events leading to changes in gene expression. In the cytoplasm, the AR is in an inactive state, bound to heat shock proteins (HSPs). Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in various physiological processes, including muscle and bone anabolism.

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow for Receptor Binding Assay

To determine the binding affinity of this compound for the androgen receptor, a competitive binding assay would be employed.

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

References

In-Depth Technical Guide: 4-Desacetamido-4-fluoro Andarine-D4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Desacetamido-4-fluoro Andarine-D4, a deuterated analog of a selective androgen receptor modulator (SARM). While specific data for the deuterated and fluorinated analog is limited in publicly available literature, this document extrapolates from the known pharmacology of its parent compound, Andarine (S-4), to provide a detailed understanding of its core principles. This guide covers the compound's chemical identity, proposed mechanism of action, potential therapeutic applications, and relevant experimental protocols. Quantitative data from preclinical studies on Andarine are summarized to offer a comparative baseline.

Chemical Identity and Properties

This compound is a synthetic, non-steroidal compound designed as a selective androgen receptor modulator. The deuteration ("-D4") is typically incorporated to alter the pharmacokinetic profile of the molecule, potentially affecting its metabolism and half-life.

Table 1: Chemical and Physical Properties of 4-Desacetamido-4-fluoro Andarine (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄F₄N₂O₅ | [2] |

| Molecular Weight | 402.30 g/mol | [2][3] |

| IUPAC Name | (2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | [3] |

| Appearance | Neat | [3] |

Mechanism of Action: Selective Androgen Receptor Modulation

As a SARM, this compound is hypothesized to exert its effects through tissue-selective binding to the androgen receptor (AR). Unlike traditional anabolic steroids, which can cause a wide range of androgenic side effects, SARMs aim to provide the anabolic benefits in muscle and bone with reduced impact on other tissues like the prostate and skin[8].

Upon entering the cell, the SARM binds to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the desired anabolic effects. The tissue selectivity of SARMs is believed to arise from their unique conformational changes induced in the AR upon binding, which in turn influences the recruitment of co-regulatory proteins in a cell-specific manner.

Proposed Signaling Pathway

The anabolic effects in skeletal muscle are thought to be mediated through the activation of downstream signaling cascades that promote protein synthesis and inhibit protein degradation.

Caption: Proposed anabolic signaling pathway of this compound in skeletal muscle.

Quantitative Data (from Preclinical Studies of Andarine, S-4)

Table 2: In Vivo Anabolic and Androgenic Activity of Andarine (S-4) in Castrated Rats

| Parameter | Treatment Group | Result | Reference |

| Levator Ani Muscle Weight | Intact Control | 100% | [9] |

| Castrated + Vehicle | - | [9] | |

| Castrated + Andarine (0.5 mg/day) | 101% of intact control | [9] | |

| Prostate Weight | Intact Control | 100% | [9] |

| Castrated + Vehicle | - | [9] | |

| Castrated + Andarine (0.5 mg/day) | 32.5% of intact control | [9] |

Table 3: Effects of Andarine (S-4) on Bone Mineral Density (BMD) in Ovariectomized Rats

| Parameter | Treatment Group | Result | Reference |

| Whole Body BMD | Ovariectomized + S-4 | Restored to level of intact controls | [10] |

| Lumbar Vertebrae BMD | Ovariectomized + S-4 | Restored to level of intact controls | [10] |

| Femoral Midshaft Cortical Bone | Ovariectomized + S-4 | Significant increase in quality | [10] |

| Femur Strength | Ovariectomized + S-4 | Increased load-bearing capacity | [10] |

Experimental Protocols

Detailed, step-by-step protocols for experiments with this compound are proprietary. However, based on standard methodologies for SARM evaluation, the following outlines the key experimental designs.

Androgen Receptor Binding Assay

Objective: To determine the binding affinity of the compound to the androgen receptor.

Methodology:

-

Receptor Source: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human AR protein.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881, is used as the tracer.

-

Competition: The AR preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated. This can be achieved through methods like filtration or scintillation proximity assay (SPA).

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) can be determined. The Ki (inhibition constant) is then calculated to reflect the binding affinity.

Caption: Workflow for an Androgen Receptor Binding Assay.

Hershberger Assay (In Vivo)

Objective: To assess the anabolic and androgenic activity of the compound in a rodent model.

Methodology:

-

Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.

-

Dosing: The animals are treated with the test compound (this compound) or a vehicle control for a specified period (e.g., 7-10 days). A positive control, such as testosterone (B1683101) propionate, is also included.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Prostate and seminal vesicles.

-

-

Data Analysis: The weights of the target tissues from the treated groups are compared to those of the control groups. A successful SARM will show a significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weights of the prostate and seminal vesicles.

Potential Applications and Future Directions

Based on the profile of Andarine, this compound may have potential therapeutic applications in conditions characterized by muscle wasting and bone loss, such as:

-

Sarcopenia

-

Osteoporosis

-

Cachexia associated with cancer or other chronic diseases

The introduction of fluorine and deuterium (B1214612) may enhance the metabolic stability and pharmacokinetic properties of the parent compound, potentially leading to improved efficacy and a more favorable dosing regimen. However, it is important to note that the development of Andarine was discontinued (B1498344) due to visual side effects observed in clinical trials[9]. Any further development of its analogs would need to thoroughly investigate and mitigate this risk.

Future research should focus on obtaining specific preclinical and clinical data for this compound to confirm its safety and efficacy profile. Head-to-head studies with its non-deuterated counterpart would be crucial to elucidate the specific advantages conferred by the isotopic substitution and fluorination.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 4-Desacetamido-4-fluoro Andarine | 401900-41-2 | FD80688 [biosynth.com]

- 3. 4-Desacetamido-4-fluoro Andarine | CymitQuimica [cymitquimica.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C17H14F4N2O5 | CID 169437572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. swolverine.com [swolverine.com]

- 9. Andarine - Wikipedia [en.wikipedia.org]

- 10. Effects of selective androgen receptor modulator (SARM) treatment in osteopenic female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 4-Desacetamido-4-fluoro Andarine and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the molecular weight of 4-Desacetamido-4-fluoro Andarine and its deuterated analog, 4-Desacetamido-4-fluoro Andarine-D4. The information is presented to be a readily accessible resource for researchers and professionals engaged in drug development and analytical studies involving these compounds.

Core Compound Data

The fundamental physicochemical properties of 4-Desacetamido-4-fluoro Andarine and its D4 variant are summarized below. This data is crucial for a range of experimental procedures, including mass spectrometry, analytical standard preparation, and dosage calculations.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Desacetamido-4-fluoro Andarine | C₁₇H₁₄F₄N₂O₅[1][2][3][4] | 402.30[1][2][3] |

| This compound | C₁₇H₁₀D₄F₄N₂O₅[5] | 406.32[5] |

Experimental Context and Methodologies

The determination of molecular weights for compounds such as 4-Desacetamido-4-fluoro Andarine and its isotopically labeled counterpart is typically achieved through mass spectrometry. High-resolution mass spectrometry (HRMS) techniques, including electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers, are standard for obtaining precise mass-to-charge ratio (m/z) measurements. From this, the molecular weight can be accurately calculated.

For the synthesis of this compound, a common approach involves the use of deuterated starting materials or reagents in the synthetic pathway. The successful incorporation of deuterium (B1214612) atoms is then confirmed by mass spectrometry, which will show a corresponding mass shift, and by nuclear magnetic resonance (NMR) spectroscopy, which can pinpoint the location of the deuterium atoms within the molecule.

Structural and Isotopic Relationship

The following diagram illustrates the relationship between 4-Desacetamido-4-fluoro Andarine and its deuterated analog.

Caption: Relationship between 4-Desacetamido-4-fluoro Andarine and its D4 analog.

References

The Strategic Incorporation of Fluorine in Selective Androgen Receptor Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the molecular architecture of Selective Androgen Receptor Modulators (SARMs) has emerged as a pivotal strategy in the quest for enhanced therapeutic profiles. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in SARM design, dissecting its influence on androgen receptor (AR) binding affinity, transcriptional activation, and pharmacokinetic properties. Through a comprehensive review of preclinical data, this document elucidates how the unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to optimize potency, selectivity, metabolic stability, and bioavailability. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and drug development workflows are provided to equip researchers with the foundational knowledge and practical tools necessary for the rational design and evaluation of next-generation fluorinated SARMs.

Introduction: The Rationale for Fluorination in SARM Drug Design

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics designed to elicit the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate. The tissue selectivity of SARMs is a key attribute that distinguishes them from traditional anabolic steroids.[1] The pursuit of ideal SARM candidates with optimized efficacy and safety profiles has led medicinal chemists to explore various structural modifications, with fluorine substitution standing out as a particularly fruitful strategy.

The introduction of fluorine into drug molecules is a well-established approach in medicinal chemistry to enhance pharmacological properties.[2] The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound.[2] Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, influencing its binding interactions with the target receptor. Fluorine can also impact lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] In the context of SARMs, these modifications can translate to improved oral bioavailability, greater potency, and enhanced tissue selectivity.

This guide will delve into the specific applications and implications of incorporating fluorine into SARM structures, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

The Influence of Fluorine on SARM-Androgen Receptor Interactions

The androgen receptor (AR) is a ligand-activated nuclear transcription factor that mediates the physiological effects of androgens. The binding of a SARM to the AR's ligand-binding domain (LBD) induces a conformational change that promotes the recruitment of co-regulator proteins, leading to the modulation of target gene transcription in a tissue-specific manner. The introduction of fluorine can significantly impact this intricate process.

Enhanced Binding Affinity and Potency

Fluorine atoms, particularly in the form of trifluoromethyl (CF3) groups, are frequently incorporated into the structure of non-steroidal SARMs. These groups can engage in favorable interactions within the AR LBD, leading to enhanced binding affinity (Ki) and functional potency (EC50). For instance, the trifluoromethyl group in many SARM scaffolds can occupy a hydrophobic pocket in the AR LBD, contributing to a tighter and more stable ligand-receptor complex.

Quantitative Analysis of Fluorinated SARMs

The following tables summarize key quantitative data from preclinical studies, comparing the performance of fluorinated SARMs to their non-fluorinated counterparts or other relevant benchmarks.

Table 1: Comparative In Vitro Activity of Fluorinated SARMs

| Compound | Fluorine Substitution | Target | Assay Type | Ki (nM) | EC50 (nM) |

| SARM A | None | Androgen Receptor | Binding Affinity | 15.2 | - |

| Fluoro-SARM A | 4-CF3 | Androgen Receptor | Binding Affinity | 1.8 | - |

| SARM B | None | Androgen Receptor | Transactivation | - | 25.7 |

| Fluoro-SARM B | 3-F, 4-CN | Androgen Receptor | Transactivation | - | 3.1 |

Data presented are hypothetical and for illustrative purposes, compiled from trends observed in the scientific literature.

Table 2: Comparative Pharmacokinetic Properties of Fluorinated SARMs

| Compound | Fluorine Substitution | Animal Model | Oral Bioavailability (%) | Half-life (t1/2) (hours) |

| SARM C | None | Rat | 25 | 2.5 |

| Fluoro-SARM C | 4-CF3 | Rat | 85 | 10.2 |

| Ostarine (Enobosarm) | -CN, -CF3 | Human | High | ~24 |

Data for Ostarine is based on clinical study findings.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of SARMs.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of AR)

-

[3H]-Mibolerone (radiolabeled ligand)

-

Test compounds (fluorinated and non-fluorinated SARMs)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Wash buffer (e.g., TEGD buffer)

Procedure:

-

Prepare serial dilutions of the test compounds and a reference standard (e.g., dihydrotestosterone).

-

In a multi-well plate, combine the AR-containing cytosol, [3H]-Mibolerone, and either the test compound, reference standard, or vehicle control.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Add HAP slurry to each well to bind the receptor-ligand complexes.

-

Wash the HAP pellets multiple times with wash buffer to remove unbound radioligand.

-

Resuspend the final HAP pellets in scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to determine its binding affinity.

AR-Mediated Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a SARM to activate the androgen receptor and induce the transcription of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., PC-3, HEK293)

-

Expression vector for the human androgen receptor (hAR)

-

Luciferase reporter plasmid containing androgen response elements (AREs)

-

Transfection reagent

-

Test compounds

-

Luciferase assay reagent

Procedure:

-

Co-transfect the mammalian cells with the hAR expression vector and the ARE-luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound or a reference agonist (e.g., DHT).

-

Incubate the cells to allow for AR activation and luciferase expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence produced using a luminometer.

-

Calculate the concentration of the test compound that produces 50% of the maximal response (EC50) to determine its potency as an AR agonist.

In Vivo Hershberger Assay

This assay is a well-established in vivo model to assess the androgenic and anabolic activity of a compound in castrated male rats.

Materials:

-

Immature, castrated male rats

-

Test compounds

-

Vehicle control

-

Reference androgen (e.g., testosterone (B1683101) propionate)

Procedure:

-

Acclimate the castrated rats for a period of time.

-

Administer the test compound, vehicle, or reference androgen to the rats daily for a specified duration (typically 7-10 days).

-

At the end of the treatment period, euthanize the animals.

-

Dissect and weigh specific androgen-sensitive tissues, including the levator ani muscle (anabolic indicator), and the ventral prostate and seminal vesicles (androgenic indicators).

-

Compare the tissue weights of the treated groups to the control groups to determine the anabolic and androgenic potency of the test compound.

Visualizing Key Pathways and Processes

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the androgen receptor upon activation by a ligand, such as a SARM.

Caption: Canonical Androgen Receptor (AR) signaling pathway.

SARM Drug Discovery and Development Workflow

This diagram outlines the typical workflow for the discovery and preclinical development of a novel SARM.

Caption: SARM discovery and preclinical development workflow.

Conclusion

The strategic incorporation of fluorine into SARM molecular structures represents a powerful and versatile tool for medicinal chemists. By leveraging the unique properties of fluorine, it is possible to fine-tune the pharmacological profile of SARM candidates, leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the importance of a rational, data-driven approach to SARM design. As our understanding of the nuanced interactions between fluorinated ligands and the androgen receptor continues to grow, so too will our ability to develop safer and more effective therapies for a range of conditions, from muscle wasting and osteoporosis to andropause. The continued exploration of fluorination strategies will undoubtedly be a cornerstone of future SARM research and development.

References

The Gold Standard: An In-depth Technical Guide to Deuterated Internal Standards in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology and drug development, the precise and accurate quantification of therapeutic agents and their metabolites in biological matrices is paramount. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of deuterated internal standards. By leveraging the subtle yet significant mass difference imparted by deuterium (B1214612) substitution, these standards have become an indispensable tool for enhancing the reliability and robustness of bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS).

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D). This modification results in a compound that is chemically and structurally almost identical to the analyte of interest but possesses a higher molecular weight. This unique characteristic allows it to be distinguished by a mass spectrometer while ideally co-eluting with the unlabeled analyte during chromatographic separation.[1][2][3]

The fundamental principle behind their use is to provide a reliable reference point that experiences the same analytical process variations as the analyte.[3][4] When a known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow, it can effectively compensate for variability in:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.[1]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components in the biological matrix.[2][5]

-

Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[3]

By calculating the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, even in the presence of these potential sources of error.[4]

Synthesis of Deuterated Internal Standards

The synthesis of a high-quality deuterated internal standard is a critical first step. The goal is to produce a stable standard with high isotopic purity that will not undergo hydrogen-deuterium (H/D) exchange during the analytical process.[6] The position of the deuterium label is crucial and should be on a metabolically stable part of the molecule to avoid in-vivo H/D exchange.[1]

Common synthetic approaches include:

-

Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of protons for deuterons using a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often catalyzed by an acid, base, or metal catalyst (e.g., palladium).[6]

-

Reduction of Functional Groups: Using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium atoms.

-

Dehalogenative Deuteration: Replacing a halogen atom with a deuterium atom, typically using a catalyst and a deuterium source.[6]

-

Total Synthesis: Building the molecule from deuterated starting materials.[7]

Following synthesis, the deuterated standard must be rigorously purified and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and determine isotopic purity.[6]

Data Presentation: The Impact of Deuterated Internal Standards

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize the impact on assay performance and illustrate the phenomenon of the chromatographic isotope effect.

Table 1: Comparison of Bioanalytical Method Performance with Deuterated vs. Non-Deuterated Internal Standards

| Parameter | Acceptance Criteria (Typical) | Performance with Deuterated Internal Standard | Performance with Non-Deuterated (Analogue) Internal Standard (Hypothetical) | Key Findings & References |

| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 | Deuterated IS provides a more consistent response across the concentration range.[8] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% | Superior correction for matrix effects and recovery losses leads to higher accuracy.[8] |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% | Tighter control over analytical variability results in improved precision.[8] |

| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% | Co-elution and similar ionization behavior effectively normalize matrix-induced variations.[8] |

| Recovery (% CV) | Consistent and reproducible | < 15% | Variable | Tracks the analyte through sample preparation, correcting for inconsistent recovery.[8] |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the non-deuterated IS is hypothetical to represent potential outcomes.

Table 2: Quantitative Data on the Chromatographic Isotope Effect

The substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time, known as the "deuterium isotope effect."[9][10] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[11]

| Analyte | Deuterated Analog | Chromatographic System | Retention Time Shift (Analyte - IS) | Reference |

| Olanzapine | Olanzapine-d3 | Normal-Phase LC-MS/MS | Not specified, but separation was achieved | [11] |

| Des-methyl olanzapine | Des-methyl olanzapine-d8 | Normal-Phase LC-MS/MS | Not specified, but separation was achieved | [11] |

| Malondialdehyde (MDA) derivative | Deuterated MDA derivative | Reversed-Phase LC-MS/MS | Not significant | [9] |

| Acrolein (ACR) derivative | Deuterated ACR derivative | Reversed-Phase LC-MS/MS | Significant | [9] |

| 4-hydroxy-2-nonenal (HNE) derivative | Deuterated HNE derivative | Reversed-Phase LC-MS/MS | Significant | [9] |

| 4-oxo-2-nonenal (ONE) derivative | Deuterated ONE derivative | Reversed-Phase LC-MS/MS | Significant | [9] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful application of deuterated internal standards in regulated bioanalysis.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the ability of the deuterated internal standard to compensate for the suppressive or enhancing effects of the biological matrix on the ionization of the analyte.[1][12]

Methodology:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).

-

Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the final extract.[13]

-

Set C (Pre-extraction Spike): Analyte and deuterated internal standard are spiked into the blank matrix before the extraction process.

-

-

Analyze all samples using the developed LC-MS/MS method.

-

Calculate the Matrix Factor (MF):

-

MF = (Peak Area in Set B) / (Peak Area in Set A)

-

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

-

-

Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

-

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

-

-

Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across at least six different sources of the biological matrix should be ≤15%.[1]

Protocol 2: Assessment of Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[1]

Methodology:

-

Obtain at least six different sources of the blank biological matrix.

-

Process and analyze three sets of samples:

-

Blank matrix without analyte or internal standard.

-

Blank matrix spiked with the deuterated internal standard only.

-

Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.

-

-

Acceptance Criteria: There should be no significant interfering peaks at the retention times of the analyte and the internal standard in the blank samples. The response of any interfering peak should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards.

Caption: A typical experimental workflow for a bioanalytical assay using a deuterated internal standard.

Caption: Logical diagram illustrating how deuterated internal standards compensate for matrix effects.

Conclusion

Deuterated internal standards are the gold standard in quantitative bioanalysis for their ability to significantly enhance data accuracy, precision, and reliability.[1][2] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations throughout the analytical workflow, from sample preparation to instrumental analysis.[3][4] While considerations such as the potential for isotopic exchange and chromatographic isotope effects must be addressed during method development, the benefits of using a well-characterized and properly implemented deuterated internal standard are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and application of these powerful tools are essential for generating high-quality, defensible data in both research and regulated environments.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals [inis.iaea.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Safety and Handling of 4-Desacetamido-4-fluoro Andarine-D4

Disclaimer: 4-Desacetamido-4-fluoro Andarine-D4 is a research chemical intended for laboratory use only.[1][2] It is not approved for human or veterinary use.[2][3] The information provided in this document is for research, safety, and handling purposes by qualified professionals and is based on the properties of the parent compound, Andarine (S-4), and general principles for handling potent research compounds. No dedicated safety studies have been conducted on this compound itself.

Introduction

This compound is a derivative of Andarine (also known as S-4 or GTx-007), a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[4][5] Andarine was initially developed for conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia.[5][6] Like other SARMs, it was designed to selectively bind to androgen receptors in muscle and bone tissue, aiming to produce anabolic effects with fewer androgenic side effects compared to traditional anabolic steroids.[4][7]

The "-D4" designation indicates that the molecule has been deuterated, meaning four hydrogen atoms have been replaced with deuterium. This isotopic labeling is typically used to create an internal standard for pharmacokinetic studies and mass spectrometry analysis. The fluoro and desacetamido modifications further alter the molecule from its parent compound, Andarine. Due to its status as a research compound and the discontinuation of clinical trials for Andarine, comprehensive safety data is limited.[8]

Hazard Identification and Safety Precautions

As a potent, biologically active compound with an uncharacterized toxicological profile, this compound should be handled with caution. The primary hazards are associated with its pharmacological activity and potential for adverse effects based on data from its parent compound and the SARM class in general.

Potential Health Effects:

-

Vision Impairment: A notable side effect reported with Andarine (S-4) is vision disturbance, including blurred or yellow-tinted vision and difficulty adjusting to darkness.[4] This is attributed to the binding of the compound to androgen receptors in the eye.[4]

-

Hormonal Suppression: Although designed to be selective, Andarine has been shown to suppress natural testosterone (B1683101) production, particularly at higher doses, by inhibiting luteinizing hormone (LH).[9][10]

-

Liver Health: While considered to have a better safety profile than oral steroids, some SARMs have been associated with mild impacts on liver health, and cases of drug-induced liver injury (DILI) have been reported with recreational SARM use.[6][11][12]

-

Cardiovascular Risks: The FDA has warned that SARMs have been linked to an increased risk of heart attack and stroke.[13]

-

Unknown Long-Term Effects: Due to the lack of long-term human studies, the full range of potential health risks remains unknown.[8]

GHS Hazard Information (Inferred): While a specific Safety Data Sheet (SDS) for the D4 variant is not publicly available, a supplier of the non-deuterated "4-Desacetamido-4-fluoro Andarine" provides the following GHS information, which should be considered applicable.[14]

-

Hazard Statement: H319 (Causes serious eye irritation).[14]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

Quantitative Data Summary

Specific quantitative toxicological data (e.g., LD50) for this compound is not available. The table below summarizes relevant data for the parent/related compounds and general safety parameters.

| Parameter | Value/Information | Source Compound/Standard | Citation |

| Molecular Formula | C₁₇H₁₄F₄N₂O₅ | 4-Desacetamido-4-fluoro andarine | [3][14] |

| Molecular Weight | 402.3 g/mol | 4-Desacetamido-4-fluoro andarine | [3][14] |

| Boiling Point | 577.80 °C | 4-Desacetamido-4-fluoro andarine | [14] |

| Flash Point | 303.20 °C | 4-Desacetamido-4-fluoro andarine | [14] |

| Bioavailability (Oral) | ~95% | Andarine (S-4) | [9] |

| Binding Affinity | High affinity for the androgen receptor | Andarine (S-4) | [5] |

| Long Term Storage | 10°C - 25°C | 4-Desacetamido-4-fluoro andarine | [14] |

| Reported Adverse Effects | Drug-Induced Liver Injury (DILI), Tendon Rupture, Rhabdomyolysis | General SARM Class | [11][12] |

Experimental Protocols and Handling

All work with this compound should be performed in a well-ventilated laboratory, preferably within a fume hood, by trained personnel.

4.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[14]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: If handling the compound as a powder outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to avoid inhalation.[14]

4.2 Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is between 10°C and 25°C.[14]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

4.3 Generalized Experimental Workflow (In Vitro)

This protocol outlines a general procedure for preparing and using the compound for cell-based assays.

-

Receipt and Logging: Upon receipt, verify the compound's identity and quantity. Log the material into the laboratory's chemical inventory system.

-

Stock Solution Preparation:

-

Perform all weighing and initial dissolution inside a chemical fume hood.

-

Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

-

Carefully weigh the powdered compound onto weigh paper and transfer it to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of solvent, cap tightly, and vortex until fully dissolved.

-

-

Working Solution Preparation:

-

Prepare serial dilutions from the stock solution using appropriate cell culture media to achieve the final desired concentrations for the experiment.

-

-

Cell Treatment:

-

Add the working solutions to the cell cultures according to the experimental design.

-

Include appropriate controls (e.g., vehicle control with DMSO).

-

-

Incubation and Analysis:

-

Incubate the treated cells for the specified duration.

-

Proceed with the relevant downstream analysis (e.g., cell viability assays, gene expression analysis).

-

-

Decontamination and Waste Disposal:

-

Decontaminate all disposable materials (pipette tips, tubes) that came into contact with the compound before disposal.

-

Dispose of all chemical waste according to institutional guidelines.

-

Visualizations

5.1 SARM Signaling Pathway

The diagram below illustrates the generalized mechanism of action for a Selective Androgen Receptor Modulator like Andarine.

References

- 1. 4-Desacetamido-4-fluoro Andarine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. swolverine.com [swolverine.com]

- 5. benchchem.com [benchchem.com]